

# 4-Bromo-2,5-dimethylaniline chemical structure and IUPAC name

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: 4-Bromo-2,5-dimethylaniline

Cat. No.: B189024

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## An In-depth Technical Guide to 4-Bromo-2,5-dimethylaniline

This technical guide provides a comprehensive overview of **4-Bromo-2,5-dimethylaniline**, a key chemical intermediate in various research and development applications. The document details its chemical identity, physical and spectral properties, a representative synthetic protocol, and a visual workflow of its preparation, tailored for researchers, scientists, and professionals in drug development.

## Chemical Structure and IUPAC Name

**4-Bromo-2,5-dimethylaniline** is an aromatic amine characterized by a bromine atom and two methyl groups substituted on the aniline backbone.

Chemical Structure:

IUPAC Name: **4-bromo-2,5-dimethylaniline**

## Physicochemical and Spectroscopic Data

The following table summarizes the key quantitative data for **4-Bromo-2,5-dimethylaniline**. It should be noted that while mass spectrometry data is available, detailed, publicly accessible  $^1\text{H}$  NMR,  $^{13}\text{C}$  NMR, and IR spectral data are limited for this specific compound. Data for structurally similar compounds are often used as a reference in practice.

Property	Value	Source
Molecular Formula	C <sub>8</sub> H <sub>10</sub> BrN	
Molecular Weight	200.08 g/mol	
CAS Number	30273-40-6	[1]
Appearance	Solid	
Mass Spectrometry	Molecular ion peaks (M <sup>+</sup> , M+2) characteristic of a monobrominated compound are expected around m/z 200 and 202. 72 mass spectra are available in the mzCloud database under the name "4-Bromo-2,5-DMA".	[2]

## Experimental Protocol: Synthesis of 4-Bromo-2,5-dimethylaniline

The most common and direct method for the synthesis of **4-Bromo-2,5-dimethylaniline** is the electrophilic bromination of 2,5-dimethylaniline.[1] The amino and methyl groups are activating and direct the incoming electrophile to the ortho and para positions. The para-position (C4) is sterically more accessible, leading to the desired product with high regioselectivity.[1] A high-yield variation of this method involves the bromination of the hydrohalide salt of the starting aniline.[1]

The following is a generalized experimental protocol based on the bromination of substituted anilines.

Materials:

- 2,5-Dimethylaniline
- N-Bromosuccinimide (NBS) or Molecular Bromine (Br<sub>2</sub>)

- Acetic Acid or other suitable solvent
- Sodium bicarbonate solution (saturated)
- Sodium sulfate (anhydrous)
- Organic solvent for extraction (e.g., ethyl acetate)
- Standard laboratory glassware and equipment (round-bottom flask, magnetic stirrer, dropping funnel, condenser, separation funnel, rotary evaporator)

#### Procedure:

- **Dissolution:** In a round-bottom flask equipped with a magnetic stirrer, dissolve 2,5-dimethylaniline in a suitable solvent such as acetic acid.
- **Cooling:** Cool the solution in an ice bath to 0-5 °C.
- **Bromination:** Slowly add a solution of the brominating agent (e.g., N-Bromosuccinimide or a solution of bromine in acetic acid) dropwise to the cooled aniline solution while maintaining the temperature. The addition should be controlled to prevent side reactions.
- **Reaction Monitoring:** After the addition is complete, allow the reaction mixture to stir at room temperature. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
- **Quenching and Neutralization:** Once the reaction is complete, pour the mixture into a beaker containing cold water or ice. Carefully neutralize the mixture by the slow addition of a saturated sodium bicarbonate solution until the effervescence ceases and the pH is neutral or slightly basic.
- **Extraction:** Transfer the neutralized mixture to a separation funnel and extract the product with an organic solvent like ethyl acetate. Repeat the extraction process two to three times to ensure maximum recovery.
- **Washing and Drying:** Combine the organic extracts and wash them with brine (saturated sodium chloride solution). Dry the organic layer over anhydrous sodium sulfate.

- Solvent Removal: Filter off the drying agent and remove the solvent from the filtrate using a rotary evaporator.
- Purification: The resulting crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol/water mixture) or by column chromatography to yield pure **4-Bromo-2,5-dimethylaniline**.

## Synthesis Workflow Diagram

The following diagram illustrates the logical steps involved in the synthesis and purification of **4-Bromo-2,5-dimethylaniline**.



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Caption: Workflow for the synthesis of **4-Bromo-2,5-dimethylaniline**.

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## References

- 1. 4-Bromo-2,5-dimethylaniline|CAS 30273-40-6 [benchchem.com]
- 2. mzCloud – 4 Bromo 2 5 DMA [mzcloud.org]
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